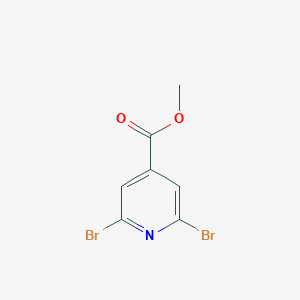

Methyl 2,6-dibromopyridine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dibromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHFPTMUVIDZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598228 | |

| Record name | Methyl 2,6-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119308-57-5 | |

| Record name | Methyl 2,6-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2,6-dibromopyridine-4-carboxylate from Citrazinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing Methyl 2,6-dibromopyridine-4-carboxylate, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, citrazinic acid. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. Its pyridine core, substituted with two bromine atoms and a methyl carboxylate group, offers multiple reaction sites for further chemical transformations. The synthesis commences with citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid), a commercially available and relatively inexpensive starting material. The overall synthesis is a two-step process involving the conversion of the dihydroxy functionality to dibromo groups, followed by the esterification of the carboxylic acid.

Synthetic Pathway

The synthesis proceeds in two sequential steps:

-

Bromination: Citrazinic acid is treated with a brominating agent, such as a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅), to replace the two hydroxyl groups with bromine atoms, yielding 2,6-dibromopyridine-4-carboxylic acid.

-

Esterification: The resulting 2,6-dibromopyridine-4-carboxylic acid is then subjected to Fischer-Speier esterification with methanol in the presence of an acid catalyst to afford the final product, this compound.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow from citrazinic acid.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a robust framework for the synthesis.

Step 1: Synthesis of 2,6-Dibromopyridine-4-carboxylic Acid

This procedure details the conversion of the hydroxyl groups of citrazinic acid to bromine atoms.

Materials:

-

Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)

-

Phosphorus oxybromide (POBr₃)

-

Phosphorus pentabromide (PBr₅)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, a suspension of citrazinic acid (1.0 eq) in anhydrous toluene is prepared.

-

Phosphorus oxybromide (3.0 eq) is added to the suspension.

-

The mixture is heated to reflux, and phosphorus pentabromide (2.5 eq) is added portion-wise over 30 minutes.

-

The reaction mixture is maintained at reflux for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The resulting aqueous solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with dichloromethane.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,6-dibromopyridine-4-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the esterification of the intermediate carboxylic acid to the final methyl ester.

Materials:

-

2,6-Dibromopyridine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2,6-dibromopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is slowly added to the solution.

-

The reaction mixture is heated to reflux and maintained for 8-12 hours, with reaction progress monitored by TLC.[1][2][3][4][5]

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Reagent Quantities

| Step | Reactant/Reagent | Molar Ratio (eq) |

| 1. Bromination | Citrazinic Acid | 1.0 |

| Phosphorus Oxybromide (POBr₃) | 3.0 | |

| Phosphorus Pentabromide (PBr₅) | 2.5 | |

| 2. Esterification | 2,6-Dibromopyridine-4-carboxylic Acid | 1.0 |

| Methanol | Solvent (large excess) | |

| Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 (catalytic) |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |

| 1. Bromination | 4 - 6 | Reflux (Toluene, ~111°C) | 70 - 85 |

| 2. Esterification | 8 - 12 | Reflux (Methanol, ~65°C) | 85 - 95 |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical progression of the experimental work.

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound from citrazinic acid is a robust and efficient two-step process. The described protocols for bromination and subsequent Fischer-Speier esterification provide a clear pathway for obtaining this valuable synthetic intermediate in good overall yield. This guide serves as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this key molecular scaffold for further scientific exploration.

References

An In-depth Technical Guide to Methyl 2,6-dibromopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and a detailed synthetic protocol for Methyl 2,6-dibromopyridine-4-carboxylate. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering key data and methodologies to facilitate its use as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring two bromine atoms and a methyl ester group on a pyridine ring, offers multiple sites for functionalization.

| Property | Value | Reference |

| CAS Number | 119308-57-5 | [1] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 86.0 to 92.0 °C | |

| Boiling Point (Predicted) | 320.9 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.928 g/cm³ | [3] |

| pKa (Predicted) | -5.78 ± 0.10 | |

| Storage Conditions | Store in a refrigerator, under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C. | [2] |

Spectral Data

The structural identity of this compound is confirmed by the following spectral data:

| Spectral Data Type | Details | Reference |

| ¹H NMR (400 MHz, CD₂Cl₂) | δ (ppm): 8.10 (s, 2H), 4.05 (s, 3H) | [4] |

| Mass Spectrometry (ESI) | m/z: 295.8 (M+1) | [4] |

Experimental Protocols

Synthesis of this compound from Citrazinic Acid

A general and effective method for the synthesis of this compound proceeds from the commercially available citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[4]

Materials:

-

Citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid)

-

Phosphorus oxybromide (POBr₃)

-

Methanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citrazinic acid (5.0 g, 32.2 mmol) and phosphorus oxybromide (27.5 g, 96.8 mmol).

-

Heating: Heat the reaction mixture to 130 °C and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Slowly and carefully add 250 mL of anhydrous methanol to quench the reaction.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue is then subjected to extraction with dichloromethane and a saturated sodium bicarbonate solution.

-

Purification: The aqueous layer should be washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a brown solid.[4]

-

Characterization: The purity of the obtained this compound can be confirmed using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS).[4]

Visualized Workflows and Pathways

Due to the limited information available in the public domain regarding the involvement of this compound in specific biological signaling pathways, the following diagrams illustrate the synthetic and characterization workflows as logical relationships.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

An In-Depth Technical Guide to Methyl 2,6-dibromopyridine-4-carboxylate (CAS: 119308-57-5): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dibromopyridine-4-carboxylate, bearing the CAS number 119308-57-5, is a pivotal building block in modern medicinal chemistry. Its di-halogenated pyridine core offers strategically positioned reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, key chemical transformations, and its emerging role as a versatile scaffold in the development of potent kinase and tubulin inhibitors for therapeutic applications. Detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki and Buchwald-Hartwig cross-coupling reactions are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the application of this compound in the synthesis of biologically active molecules and visualizes a key signaling pathway targeted by its derivatives.

Physicochemical Properties

This compound is a white to yellow solid with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol .[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 119308-57-5 | [1] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| IUPAC Name | methyl 2,6-dibromoisonicotinate | [1] |

| Appearance | White to Yellow Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Key | XGHFPTMUVIDZNF-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1cc(Br)nc(Br)c1 |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in drug discovery. A common and effective method involves the bromination of a pyridine derivative.

Synthesis from 2,6-Dichloropyridine

A prevalent method for the synthesis of 2,6-dibromopyridine involves the reaction of 2,6-dichloropyridine with hydrogen bromide gas in an anhydrous organic medium.[2]

Experimental Protocol:

-

Materials: 2,6-dichloropyridine, anhydrous acetic acid, hydrogen bromide gas, ice.

-

Procedure:

-

In a reaction vessel, admix 2,6-dichloropyridine (0.05 mol) with anhydrous acetic acid (100 ml).

-

Heat the reaction mixture to 110°C while ensuring the exclusion of moisture.

-

Continuously pass hydrogen bromide gas into the stirred reaction mixture at this temperature for 9 hours.[2]

-

After the reaction is complete, pour the mixture onto ice to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2,6-dibromopyridine.

-

Note: While this protocol is for the parent 2,6-dibromopyridine, a similar strategy can be employed for the synthesis of the title compound by starting with the corresponding 2,6-dichloro-4-carboxylate derivative.

Key Reactions in Drug Discovery

The two bromine atoms at the 2 and 6 positions of this compound are amenable to selective functionalization through various cross-coupling reactions, making it a valuable scaffold for building diverse chemical libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the dibromopyridine scaffold with various boronic acids. This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (Adapted from general procedures for dibromopyridines):

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a degassed solvent system (e.g., dioxane/water).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired mono- or di-arylated pyridine derivative.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which is crucial for the synthesis of various biologically active compounds, including kinase inhibitors.[3][4]

General Experimental Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (Adapted from general procedures for dibromopyridines): [5]

-

Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), a strong base (e.g., NaO t Bu), and an anhydrous, degassed solvent (e.g., toluene).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed.[5]

-

After cooling, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The 2,6-disubstituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as an excellent starting material for accessing this scaffold and its derivatives, which have shown promise as potent inhibitors of key biological targets.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The 2,6-disubstituted pyridine core can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[6]

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Molecules that interfere with tubulin polymerization are effective anticancer agents. Combretastatin A-4 is a natural product that binds to the colchicine-binding site of tubulin, inhibiting its polymerization.[7] Analogs of combretastatin A-4, where the core structure is replaced by a substituted pyridine ring, have been synthesized and shown to retain potent tubulin polymerization inhibitory activity.[7][8]

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors, a class of drugs that can be synthesized using the this compound scaffold.

Caption: Inhibition of tubulin polymerization signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its di-bromo functionality allows for selective and diverse chemical modifications through robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The resulting 2,6-disubstituted pyridine derivatives are key components of numerous potent biological inhibitors, particularly in the areas of oncology and inflammation. This technical guide provides a foundational understanding of the synthesis, reactivity, and application of this important chemical entity, empowering researchers to leverage its potential in the design and synthesis of next-generation therapeutics.

References

- 1. Buy Methyl 2-bromoisonicotinate | 26156-48-9 [smolecule.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 119308-57-5 this compound 2,6-二溴异烟酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum analysis of Methyl 2,6-dibromopyridine-4-carboxylate

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 2,6-dibromopyridine-4-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. This guide focuses on the 1H NMR spectrum of this compound, offering a comprehensive analysis of its spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's proton environments.

Chemical Structure and Proton Environments

This compound possesses a simple, symmetrical structure that gives rise to a straightforward 1H NMR spectrum. The molecule contains two distinct proton environments: the aromatic protons on the pyridine ring and the protons of the methyl ester group. Due to the symmetrical substitution pattern, the two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent. Similarly, the three protons of the methyl group are equivalent.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct singlets, reflecting the two sets of equivalent protons in the molecule.

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | Singlet | 2H | H-3, H-5 (Aromatic) |

| 4.05 | Singlet | 3H | -OCH₃ (Methyl Ester) |

Solvent: Dichloromethane-d₂ (CD₂Cl₂), Spectrometer Frequency: 400 MHz[1]

The downfield chemical shift of the aromatic protons (8.10 ppm) is attributed to the deshielding effects of the electronegative nitrogen atom and bromine atoms, as well as the electron-withdrawing carboxylate group. The absence of coupling (a singlet) for these protons is due to their chemical equivalence and the lack of adjacent protons. The methyl protons of the ester group resonate at 4.05 ppm, a typical region for such functional groups, and also appear as a singlet.[1]

Logical Relationship of Protons

The following diagram illustrates the chemical structure of this compound and highlights the two distinct proton environments that are observed in the 1H NMR spectrum.

Caption: Molecular structure and 1H NMR signal correlation.

Experimental Protocol: 1H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining the 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dichloromethane (CD₂Cl₂). Dichloromethane-d₂ is a suitable solvent as it effectively dissolves the compound and its residual proton signal does not interfere with the signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data presented was acquired on a 400 MHz NMR spectrometer.[1]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent (CD₂Cl₂).

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

-

Set the following acquisition parameters:

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Pulse Angle: A 30-45 degree pulse is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons in the molecule.

This comprehensive guide provides the necessary information for the analysis and interpretation of the 1H NMR spectrum of this compound, which is a crucial step in its chemical characterization for research and development purposes.

References

Unraveling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2,6-dibromopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,6-dibromopyridine-4-carboxylate. This document is tailored for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel compounds.

Predicted ¹³C NMR Chemical Shift Data

Due to the absence of directly published experimental data for this compound, the following table presents predicted ¹³C NMR chemical shifts. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shift ranges for carbons in similar chemical environments.[1][2][3][4][5][6] The assignments are based on the expected electronic environment of each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 163-168 | The carbonyl carbon of an ester typically resonates in this downfield region.[4][5] |

| C4 (Pyridine) | 140-145 | This carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| C2, C6 (Pyridine) | 138-142 | The direct attachment of electronegative bromine atoms causes a significant downfield shift for these carbons. |

| C3, C5 (Pyridine) | 125-130 | These carbons are influenced by the adjacent bromine and nitrogen atoms, resulting in a shift within the aromatic region. |

| O-CH₃ (Methyl) | 52-56 | The methyl carbon of an ester typically appears in this range.[4][5] |

Structural Representation and Carbon Numbering

To facilitate the correlation of chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

Caption: Molecular structure and carbon numbering of this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound. This protocol is based on standard practices for small organic molecules.[7][8][9]

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup:

-

Spectrometer: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion and sensitivity.

-

Probe: A broadband or dual-channel probe tuned to the ¹³C frequency is required.

-

Tuning and Matching: Tune and match the probe for the ¹³C channel to ensure optimal signal transmission and detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.[7]

-

Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically 0-220 ppm.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient for good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although shorter delays can be used for faster, non-quantitative spectra.[10]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Workflow for Structural Confirmation

The following diagram outlines the logical workflow for the complete structural elucidation of this compound, incorporating both ¹H and ¹³C NMR, along with two-dimensional NMR techniques for unambiguous assignments.

Caption: Logical workflow for the structural confirmation of this compound using various NMR techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectroscopy of Methyl 2,6-dibromopyridine-4-carboxylate

For Immediate Release

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 2,6-dibromopyridine-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide details the expected vibrational modes, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis.

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. FT-IR spectroscopy serves as a rapid and non-destructive analytical technique to confirm its molecular structure by identifying the characteristic vibrations of its functional groups.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for the constituent functional groups, including the pyridine ring, the methyl ester, and the carbon-bromine bonds.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Asymmetric C-H Stretch | -CH₃ (ester) | ~2960 | Medium to Strong |

| Symmetric C-H Stretch | -CH₃ (ester) | ~2870 | Medium to Strong |

| Aromatic C-H Stretch | Pyridine Ring | ~3100-3000 | Weak to Medium |

| C=O Stretch | Methyl Ester | ~1730-1750 | Strong |

| C=C and C=N Ring Stretching | Pyridine Ring | ~1600-1475 | Weak to Medium |

| C-O Stretch | Ester | ~1300-1000 | Strong |

| C-Br Stretch | Bromo-substituted Pyridine | ~690-515 | Medium |

Experimental Protocol: Acquiring the FT-IR Spectrum

This section outlines a standard procedure for obtaining the FT-IR spectrum of this compound in a solid form using the KBr pellet technique.

1. Sample Preparation (KBr Pellet Method):

-

Materials: this compound (solid), Potassium Bromide (KBr, IR-grade), agate mortar and pestle, hydraulic press, pellet die.

-

Procedure:

-

Thoroughly dry the KBr at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Transfer the powder to the pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

2. Spectral Acquisition:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

3. Data Processing:

-

The acquired spectrum should be processed using the spectrometer's software. This may include baseline correction and smoothing.

-

Peak positions and intensities should be labeled for analysis.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation.

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry Fragmentation Analysis of Methyl 2,6-dibromopyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Methyl 2,6-dibromopyridine-4-carboxylate. The information presented herein is essential for researchers working on the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern under electron impact (EI) ionization. The presence of two bromine atoms will result in characteristic isotopic clusters for the molecular ion and bromine-containing fragments, with an approximate 1:2:1 ratio for the M, M+2, and M+4 peaks.

The primary fragmentation pathways are anticipated to involve the ester functional group and the bromine substituents on the pyridine ring. The molecular ion (M•+) is expected to be relatively abundant due to the stability of the aromatic ring. Key fragmentation steps likely include the loss of the methoxy radical (•OCH3) and the subsequent loss of carbon monoxide (CO). The cleavage of the bromine atoms can also occur.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). The characteristic isotopic pattern due to the two bromine atoms is a key identifying feature.

| Proposed Fragment Ion | m/z (calculated) | Notes |

| [C₇H₅Br₂NO₂]•+ (Molecular Ion) | 295 | Exhibits a characteristic isotopic cluster at m/z 295, 297, and 299. |

| [C₆H₂Br₂NO]⁺ | 264 | Loss of the methoxy radical (•OCH₃) from the molecular ion. |

| [C₅H₂Br₂N]⁺ | 236 | Subsequent loss of carbon monoxide (CO) from the [M - •OCH₃]⁺ ion. |

| [C₇H₅⁷⁹Br⁸¹BrNO₂]•+ | 297 | M+2 isotope peak of the molecular ion. |

| [C₇H₅⁸¹Br₂NO₂]•+ | 299 | M+4 isotope peak of the molecular ion. |

| [C₆H₅NO₂]•+ | 123 | Loss of two bromine atoms from the molecular ion. |

| [C₅H₂Br₂]•+ | 208 | Fragmentation of the pyridine ring. |

Experimental Protocol

This section outlines a typical experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

EI source

-

Quadrupole mass analyzer

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 10 µg/mL for injection.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound.

Caption: Primary fragmentation pathway of this compound.

Caption: Experimental workflow for mass spectrometry analysis.

Crystal Structure of Methyl 2,6-dibromopyridine-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of Methyl 2,6-dibromopyridine-4-carboxylate and its derivatives. Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of this compound has not been publicly reported. This document, therefore, provides a detailed overview of the synthesis of the parent compound, 2,6-dibromopyridine, and outlines the general experimental protocols for the determination of small molecule crystal structures using X-ray diffraction. Furthermore, it presents the molecular structure of the target compound and a generalized workflow for its synthesis and crystallographic analysis. This guide serves as a foundational resource for researchers interested in the synthesis and structural characterization of this class of compounds.

Introduction

This compound is a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. The presence of two bromine atoms and a methyl carboxylate group on the pyridine ring offers multiple sites for functionalization, making it a versatile building block for the synthesis of more complex molecules. Understanding the three-dimensional arrangement of atoms in the crystal lattice is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological activity. However, to date, the crystal structure of this compound has not been elucidated and published in accessible databases.

This guide provides the known information regarding its synthesis and the general methodologies that would be employed for its crystal structure determination.

Synthesis of 2,6-Dibromopyridine Derivatives

The synthesis of the core structure, 2,6-dibromopyridine, is a well-established process. A common method involves a halogen exchange reaction from the more readily available 2,6-dichloropyridine.[1]

Experimental Protocol: Synthesis of 2,6-Dibromopyridine[1][2]

Materials:

-

2,6-Dichloropyridine

-

Sodium Bromide (NaBr)

-

40% Aqueous Hydrobromic Acid (HBr)

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (0.4 mol).[2]

-

Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.[1][2]

-

Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the resulting solid to collect the crude product.

-

Purify the crude product by recrystallization from diethyl ether or ethanol to yield pure 2,6-dibromopyridine.[1]

The synthesis of this compound would typically proceed from 2,6-dibromopyridine-4-carboxylic acid, which can be synthesized from citrazinic acid. The carboxylic acid is then esterified to the methyl ester.

Crystal Structure Determination: A General Protocol

The determination of the crystal structure of a small molecule like this compound involves a series of steps, from crystal growth to data analysis.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Data Presentation

As the specific crystal structure for this compound is not available, a table of quantitative data cannot be provided. Should the data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₅Br₂NO₂ |

| Formula Weight | 294.93 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | e.g., 293(2) |

| Reflections Collected | Value |

| Independent Reflections | Value |

| R(int) | Value |

| Final R indices [I>2σ(I)] | Value |

| R indices (all data) | Value |

| Goodness-of-fit on F² | Value |

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

References

Technical Guide: Solubility Profile of Methyl 2,6-dibromopyridine-4-carboxylate

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of methyl 2,6-dibromopyridine-4-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, it presents the known physical and chemical properties of the compound to offer valuable insights for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound is a halogenated pyridine derivative with potential applications as an intermediate in organic synthesis and for the preparation of nanostructured coating materials.[1] Its chemical structure, featuring a pyridine ring substituted with two bromine atoms and a methyl carboxylate group, suggests a degree of polarity and potential for various intermolecular interactions, which are critical determinants of its solubility in different organic solvents. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various applications.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a knowledge gap and necessitates experimental determination for specific applications.

Physicochemical Properties

While specific solubility data is unavailable, the following table summarizes the known physicochemical properties of this compound, which can provide an indication of its likely solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO₂ | |

| Molecular Weight | 294.93 g/mol | [2] |

| Physical Form | White to Yellow Solid | |

| Storage Temperature | Refrigerator | |

| Purity | Typically ≥97% | |

| InChI Key | XGHFPTMUVIDZNF-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.

Based on its structure, which includes polar ester and pyridine nitrogen functionalities alongside nonpolar brominated aromatic portions, it can be inferred that the compound will exhibit preferential solubility in polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. Pyridine itself is miscible with a wide range of solvents, including water and hexane, due to the polar nature imparted by the nitrogen atom.[3][4] However, the bulky and nonpolar bromine substituents on this compound will significantly influence its solubility profile compared to the parent pyridine molecule.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in a chosen organic solvent. This method is a reliable and widely used technique for generating precise solubility data.[5]

4.1. Materials and Equipment

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.[5]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, carefully remove the vial from the shaker. Let the undissolved solid settle to the bottom.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Alternatively, filter the supernatant through a syringe filter that is chemically compatible with the solvent. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Measurement and Calculation:

-

Accurately transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent from the vial under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of supernatant taken (mL)] x 100

-

4.3. Data Validation

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

The mean and standard deviation of the solubility values should be reported.

Visual Representations

The following diagrams illustrate the logical workflow for solubility determination and a generalized signaling pathway concept relevant to drug development.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocol for the gravimetric method offers a reliable means of generating accurate solubility data. The physicochemical properties and structural considerations discussed herein can aid in the rational selection of solvents for initial screening. The generation of precise solubility data is an essential step for the successful application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2,6-dibromopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using methyl 2,6-dibromopyridine-4-carboxylate as a key building block. This versatile reaction enables the synthesis of a diverse range of 2,6-di-substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3][4] The presence of two bromine atoms on the pyridine ring allows for either mono- or di-substitution, which can be selectively achieved by carefully tuning the reaction parameters.[1]

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of 2,6-dibromopyridine derivatives, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products. While the specific substrate is this compound, the conditions outlined below for the closely related 2,6-dibromopyridine serve as an excellent starting point for optimization.[1][3]

| Entry | Boronic Acid (Equiv.) | Catalyst (mol %) | Ligand (mol %) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80[3] |

| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90[3] |

| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective[1] |

| 4 | Arylboronic Acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High[1] |

| 5 | Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better[1] |

Experimental Protocols

Protocol 1: Selective Mono-arylation

This protocol is designed to favor the formation of methyl 2-bromo-6-arylpyridine-4-carboxylate derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]

-

Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the starting material).[3]

-

Seal the flask and stir the reaction mixture vigorously while heating to 100 °C.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Di-arylation

This protocol is designed for the synthesis of methyl 2,6-diarylpyridine-4-carboxylate derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Degassed water

-

Schlenk flask

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[3]

-

Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of the starting material).[3]

-

Stir the mixture at 100 °C for 24 hours.[3]

-

Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.[3]

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

-

Purify the crude product by column chromatography.[2]

Visualizations

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2,6-dibromopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2,6-dibromopyridine-4-carboxylate. This versatile building block, featuring two reactive bromine atoms at the 2 and 6 positions and an electron-withdrawing ester group at the 4-position, is a valuable precursor for the synthesis of highly functionalized pyridine derivatives used in pharmaceutical and materials science research.

The following sections detail protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions. Both mono- and di-functionalization strategies are discussed, providing a toolbox for the selective synthesis of a wide array of substituted pyridine scaffolds.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | ~85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | Mono-arylated | ~90 |

| Phenylboronic acid (2.2 eq.) | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ | Toluene/H₂O | 110 | 24 | Di-arylated | ~75 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 12 | Mono-arylated | ~80 |

Note: Yields are based on similar reactions with 2,6-dibromopyridine and may vary for this compound.

Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura)

This protocol is adapted from established methods for the selective mono-arylation of dihalopyridines.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

-

Water

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2] This reaction is instrumental in synthesizing alkynyl-substituted pyridines.

Table 2: Sonogashira Coupling of this compound

| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | Mono-alkynylated | ~92 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 8 | Mono-alkynylated | ~88 |

| Phenylacetylene (2.5 eq.) | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N | THF | 80 | 12 | Di-alkynylated | ~80 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 65 | 10 | Mono-alkynylated | ~85 |

Note: Yields are based on similar reactions with 2,6-dibromopyridine and may vary for this compound.

Experimental Protocol: Selective Mono-Alkynylation (Sonogashira)

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[2]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous, degassed THF

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, degassed THF, followed by triethylamine.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the synthesis of a diverse range of N-substituted pyridines from this compound.

Table 3: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | Mono-aminated | ~95 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | Mono-aminated | ~88 |

| Morpholine (2.5 eq.) | Pd₂(dba)₃ (4) | XPhos (8) | NaOtBu | Toluene | 110 | 36 | Di-aminated | ~82 |

| n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | Mono-aminated | ~90 |

Note: Yields are based on similar reactions with 2,6-dibromopyridine and may vary for this compound.

Experimental Protocol: Selective Mono-Amination (Buchwald-Hartwig)

This protocol is adapted from standard Buchwald-Hartwig procedures.[3]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube or sealed vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

-

Add this compound and a stir bar.

-

Seal the tube, remove from the glovebox, and add the amine followed by anhydrous, degassed toluene via syringe.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4] This reaction is known for its high functional group tolerance.

Table 4: Negishi Coupling of this compound

| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | Mono-arylated | ~85 |

| Ethylzinc bromide | PdCl₂(dppf) (3) | - | DMF | 80 | 10 | Mono-alkylated | ~78 |

| Phenylzinc chloride (2.2 eq.) | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | Di-arylated | ~70 |

| Vinylzinc bromide | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | THF | 50 | 16 | Mono-vinylated | ~80 |

Note: Yields are based on general Negishi coupling protocols and may vary for the specific substrate.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol is based on established methods for the Negishi coupling.[4]

Materials:

-

This compound (1.0 equiv)

-

Organozinc reagent (1.5 equiv, commercially available or freshly prepared)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Anhydrous, degassed THF

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and this compound.

-

Add anhydrous, degassed THF.

-

Slowly add the organozinc reagent solution via syringe at room temperature.

-

Heat the reaction mixture to 65 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Catalytic Cycles

The palladium-catalyzed cross-coupling reactions described herein generally proceed through a common set of mechanistic steps: oxidative addition, transmetalation (or related steps for Heck and Buchwald-Hartwig reactions), and reductive elimination.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Methyl 2,6-dibromopyridine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,6-dibromopyridine-4-carboxylate is a versatile chemical intermediate, serving as a valuable building block in the synthesis of a wide array of bioactive molecules. Its di-brominated pyridine core allows for selective functionalization at the 2 and 6 positions through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This enables the construction of complex molecular architectures with diverse pharmacological activities. These synthesized compounds are of significant interest in drug discovery, with potential applications as enzyme inhibitors, receptor modulators, and antimicrobial agents. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.

This document provides detailed application notes and experimental protocols for the synthesis of a representative bioactive molecule, a potential β-amyloid-42 aggregation inhibitor, utilizing this compound as the starting material.

Application: Synthesis of a Potential β-Amyloid-42 Aggregation Inhibitor

The aggregation of the β-amyloid-42 (Aβ42) peptide is a central event in the pathogenesis of Alzheimer's disease. Molecules capable of inhibiting this aggregation process are promising therapeutic candidates. The 2,6-disubstituted pyridine scaffold has been identified as a key pharmacophore for interaction with the β-sheet structure of Aβ fibrils. This section outlines the synthesis of a target inhibitor molecule based on this scaffold.

Synthetic Strategy:

The synthetic approach involves a sequential Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the 2 and 6 positions of the pyridine ring, followed by hydrolysis of the methyl ester and subsequent amidation to generate the final bioactive compound.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for a potential β-amyloid-42 aggregation inhibitor.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Diagram of the Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Ester Hydrolysis Protocol

Materials:

-

Methyl 2,6-diarylpyridine-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the Methyl 2,6-diarylpyridine-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Amide Coupling Protocol

Materials:

-

2,6-diarylpyridine-4-carboxylic acid

-

Amine (e.g., Benzylamine)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) (anhydrous)

Procedure:

-

To a solution of the 2,6-diarylpyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Yields for the Synthesis of the Target Inhibitor

| Step | Reaction | Product | Yield (%) |

| 1 | Mono-Suzuki Coupling | Methyl 6-bromo-2-(4-methoxyphenyl)pyridine-4-carboxylate | 75-85 |

| 2 | Di-Suzuki Coupling | Methyl 2,6-bis(4-methoxyphenyl)pyridine-4-carboxylate | 70-80 |

| 3 | Ester Hydrolysis | 2,6-bis(4-methoxyphenyl)pyridine-4-carboxylic acid | 90-95 |

| 4 | Amide Coupling | N-benzyl-2,6-bis(4-methoxyphenyl)pyridine-4-carboxamide | 80-90 |

Table 2: Biological Activity of the Target Inhibitor

| Compound | Aβ42 Aggregation Inhibition (IC₅₀, µM) |

| N-benzyl-2,6-bis(4-methoxyphenyl)pyridine-4-carboxamide | 5 - 15 |

| Reference Compound (e.g., Curcumin) | 10 - 20 |

(Note: The biological activity data is illustrative and based on reported activities for similar compounds. Actual values would need to be determined experimentally.)

Logical Relationship Diagram

Diagram of Structure-Activity Relationship (SAR) Logic:

Caption: Key structural modifications for generating bioactive molecules.

Application Notes and Protocols: Methyl 2,6-dibromopyridine-4-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dibromopyridine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable and versatile precursor in the synthesis of a wide array of pharmaceutical intermediates. The strategic positioning of two bromine atoms at the 2 and 6 positions of the pyridine ring allows for selective and sequential functionalization through various modern cross-coupling reactions. The presence of the methyl carboxylate group at the 4-position offers an additional site for chemical modification and can influence the solubility and reactivity of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors and anti-cancer agents.

Key Synthetic Transformations

The reactivity of the two bromine atoms on the pyridine ring enables a variety of powerful cross-coupling reactions, making this compound a strategic building block in medicinal chemistry. The key transformations include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl substituents. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures found in many kinase inhibitors.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, which is crucial for the synthesis of aminopyridines and their derivatives. These motifs are prevalent in a wide range of biologically active molecules, including G protein-coupled receptor (GPCR) modulators.

-